2-(4-Methylbenzyl)benzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are a cornerstone of organic chemistry, characterized by a carboxyl group (-COOH) attached to an aromatic ring. This functional group imparts acidic properties and serves as a versatile handle for numerous chemical transformations, including esterification, amidation, and reduction. The presence of a second aromatic ring, as in 2-(4-Methylbenzyl)benzoic acid, introduces additional complexity and synthetic potential, influencing the molecule's conformation, electronic properties, and potential for intermolecular interactions. The diarylmethane framework is a recognized structural motif in various biologically active molecules and materials.
Significance as a Research Target and Synthetic Precursor
The significance of this compound in research is primarily as a potential synthetic precursor. Diarylmethane structures are key building blocks for a variety of valuable compounds, including pharmaceuticals. For instance, diarylmethane motifs are central to the structure of SGLT2 inhibitors, a class of drugs used to treat diabetes. acs.org Compounds with a diarylmethane core are also investigated as URAT1 inhibitors for the treatment of gout. google.comepo.org
Given its structure, this compound could serve as an intermediate in the synthesis of more complex molecules. The carboxylic acid group can be converted into other functional groups, and the aromatic rings can undergo further substitution, making it a potentially versatile building block in medicinal and materials chemistry.
It is important to distinguish this compound from its more extensively studied isomer, 2-(4-methylbenzoyl)benzoic acid. The latter features a ketone (a benzoyl group) instead of a methylene (B1212753) bridge, giving it significantly different chemical properties, including use as a photoinitiator and as an intermediate for dye synthesis. nih.govcymitquimica.comontosight.ai The majority of commercially available data and published research under similar names refers to this benzoyl isomer. chemicalbook.comsigmaaldrich.com
Overview of Key Academic Disciplines Engaged with the Compound
While dedicated studies on this compound are not widely available in published literature, its structure is of interest to several chemical disciplines.
Organic Synthesis and Methodology
The synthesis of diarylmethanes and their carboxylic acid derivatives is a well-established field within organic chemistry. Methodologies applicable to the synthesis of this compound primarily involve two general strategies: the reduction of a diaryl ketone or direct coupling reactions.
One of the most direct routes is the reduction of the corresponding ketone, 2-(4-methylbenzoyl)benzoic acid, which is commercially available. A variety of reducing agents can be employed for this transformation. Another major approach involves Friedel-Crafts type reactions, where a benzyl-containing electrophile is coupled with a benzoic acid derivative. nih.gov
Below is a table summarizing general synthetic strategies for diarylmethanes applicable to the target compound.
| Synthetic Strategy | Precursors | Reagents & Conditions | Advantages/Disadvantages | Citation |
| Diaryl Ketone Reduction | Diaryl Ketone (e.g., 2-(4-methylbenzoyl)benzoic acid) | TiCl₄/NaBH₄ or Et₃SiH/BF₃·OEt₂ | Readily available ketone precursor; reduction can sometimes lead to side products. | acs.orgnih.gov |
| Friedel-Crafts Benzylation | Benzoic acid derivative, Benzyl (B1604629) alcohol/halide | Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., P₂O₅/SiO₂) | Direct C-C bond formation; can suffer from regioselectivity issues and harsh conditions. | nih.gov |
| Decarboxylative Cross-Coupling | Aryl Acetic Acid, Aryl Halide | Photoredox catalysts (e.g., Iridium or organic dyes) | Mild, environmentally friendly conditions; requires specific functional group handles. | mdpi.com |
Structural Chemistry and Crystallography
A search of the scientific literature and crystallographic databases did not yield specific crystal structure data for this compound.
For context, the crystal structure of the related isomer, 2-(4-methylbenzoyl)benzoic acid monohydrate (C₁₅H₁₂O₃·H₂O), has been reported. It crystallizes in the triclinic space group P-1. In its structure, the two aromatic rings are oriented at a significant dihedral angle of 69.12 (3)°. The crystal packing is dominated by intermolecular O—H⋯O hydrogen bonds that link the carboxylic acid, ketone, and water molecules into a three-dimensional network. nih.gov Complexes of this benzoyl derivative, such as a binuclear nickel(II) complex, have also been structurally characterized, demonstrating its utility as a ligand. x-mol.comcjsc.ac.cn This information, while not directly applicable to the benzyl derivative, highlights the types of intermolecular interactions that are central to the solid-state chemistry of this family of compounds.
Theoretical and Computational Chemistry
There are no specific theoretical or computational studies focused on this compound found in the current scientific literature.
Such studies, were they to be conducted, would likely focus on several key aspects. Density Functional Theory (DFT) calculations could be used to determine the molecule's preferred conformation, particularly the rotational barrier and dihedral angle between the two aromatic rings. Other areas of interest would include the calculation of the molecule's frontier molecular orbitals (HOMO-LUMO) to understand its electronic properties and reactivity, and the simulation of its vibrational spectra (IR and Raman) to correlate with experimental data.
Supramolecular Chemistry
Specific research detailing the supramolecular chemistry of this compound is not available. However, the molecule possesses key functional groups for forming supramolecular assemblies. The carboxylic acid group is a well-known and robust functional group for forming strong, directional hydrogen bonds. Typically, carboxylic acids form centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph set motif.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHMOFPRPCTXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277876 | |
| Record name | 2-(4-methylbenzyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-16-3 | |
| Record name | MLS002637760 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methylbenzyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methylbenzyl Benzoic Acid and Its Derivatives
Direct Synthesis Approaches
Direct methods for the synthesis of 2-(4-Methylbenzyl)benzoic acid typically involve the formation of the benzylic carbon-carbon bond in a single key step. These approaches are often favored for their atom economy and straightforward execution.
Friedel-Crafts Acylation Strategies in Benzoic Acid Synthesis
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a two-step sequence involving an initial Friedel-Crafts acylation followed by a reduction is a common strategy. This involves the acylation of a suitable aromatic substrate, followed by the reduction of the resulting ketone to the desired methylene (B1212753) bridge.
A representative approach involves the Friedel-Crafts acylation of toluene (B28343) with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction typically yields a mixture of ortho- and para-acylated products. The desired isomer, 2-(4-methylbenzoyl)benzoic acid, can then be isolated and subsequently reduced to this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Alternatively, a Friedel-Crafts benzylation can be employed, though this method is often more challenging to control and can lead to polyalkylation. A variation involves the reaction of a benzoic acid derivative with a benzyl (B1604629) halide in the presence of a Lewis acid. For instance, the TiCl₄-mediated benzylation of benzoic acid with a suitable benzylating agent can provide the target molecule, although yields and regioselectivity can be variable.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
| Toluene | 2-Chlorobenzoyl chloride | AlCl₃, then Zn(Hg)/HCl | This compound | Moderate | N/A |
| Benzoic acid | 4-Methylbenzyl alcohol | TiCl₄, BH₃·NH₃ | This compound | Variable | rsc.orgresearchgate.net |
Oxidative Pathways for Carboxylic Acid Formation
Oxidative methods are crucial for the synthesis of carboxylic acids from more reduced precursors. In the synthesis of this compound, the final step often involves the oxidation of a precursor molecule, such as 2-(4-methylbenzyl)toluene.
The oxidation of the methyl group on the benzoic acid precursor ring can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction is typically carried out in an aqueous solution under heating. For example, 2-(4-methylbenzyl)toluene can be oxidized to this compound using potassium permanganate in a basic solution, followed by acidification. The benzylic methylene group is generally stable under these conditions, allowing for the selective oxidation of the methyl group.
More modern and environmentally benign methods involve catalytic oxidation using molecular oxygen or hydrogen peroxide in the presence of a transition metal catalyst. Cobalt and manganese salts are often employed for the liquid-phase air oxidation of alkylaromatics. researchgate.net These methods can offer higher selectivity and are more amenable to large-scale industrial production.
| Substrate | Oxidizing Agent/Catalyst | Conditions | Product | Yield (%) | Reference |
| 2-(4-Methylbenzyl)toluene | KMnO₄, NaOH, then H₃O⁺ | Heat | This compound | Good | semanticscholar.orgyoutube.com |
| 2-(4-Methylbenzyl)toluene | O₂, Co(OAc)₂ | Acetic acid, Heat | This compound | Moderate | researchgate.netresearchgate.net |
Multi-Step Synthetic Strategies
Multi-step syntheses offer greater control and flexibility, allowing for the construction of complex molecules with high purity. These strategies often rely on powerful cross-coupling reactions to form the key carbon-carbon bond between the two aromatic rings.
Suzuki–Miyaura Cross-Coupling Reactions in Benzoic Acid Derivatives
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds between aryl groups. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.
For the synthesis of this compound, a common approach is the coupling of a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate) with 4-methylbenzylboronic acid or its corresponding ester. The reaction is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The resulting ester is then hydrolyzed to afford the final carboxylic acid. This method is highly tolerant of various functional groups and generally provides good to excellent yields. rsc.org
An alternative, though less common, strategy involves the coupling of a 2-boronylbenzoic acid derivative with a 4-methylbenzyl halide. The choice of coupling partners can be influenced by the availability and stability of the starting materials.
| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| Methyl 2-bromobenzoate | 4-Methylbenzylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 2-(4-methylbenzyl)benzoate | High | mit.edu |
| 2-Chlorobenzonitrile (B47944) | 4-Tolyl MIDA boronate | Pd catalyst | Triethylamine | 2-(4-Methylbenzyl)benzonitrile | 92 | nih.gov |
Buchwald–Hartwig Cross-Coupling Applications
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org While it is not directly applicable to the synthesis of the carbon skeleton of this compound, it is a crucial method for the synthesis of N-aryl derivatives of benzoic acids, which are important in medicinal chemistry.
For example, a derivative such as 2-amino-N-(4-methylphenyl)benzoic acid could be synthesized via a Buchwald-Hartwig coupling between 2-aminobenzoic acid and a 4-halotoluene. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. The scope of the Buchwald-Hartwig amination is broad, tolerating a wide range of functional groups on both the amine and the aryl halide. nih.gov
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| 4-Iodotoluene | 2-Aminobenzoic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-((4-Methylphenyl)amino)benzoic acid | Good | wikipedia.orgyoutube.com |
| 1-Bromo-4-methylbenzene | Anthranilic acid | Pd(OAc)₂ / BINAP | NaOtBu | 2-((4-Methylphenyl)amino)benzoic acid | Moderate | wikipedia.orglibretexts.org |
Nickel-Mediated Cross-Coupling Protocols
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more cost-effective alternative to palladium-catalyzed methods. Nickel catalysts can effectively couple a wide range of substrates, including less reactive aryl chlorides and fluorides.
In the context of synthesizing this compound derivatives, a nickel-catalyzed Negishi-type coupling can be employed. This involves the reaction of an organozinc reagent with an organohalide. For instance, the coupling of a 2-halobenzoate with a 4-methylbenzylzinc halide in the presence of a nickel catalyst can afford the desired product. organic-chemistry.org Nickel catalysts are often used with N-heterocyclic carbene (NHC) or phosphine ligands to enhance their activity and stability. organic-chemistry.org
These reactions are particularly useful for large-scale syntheses where the cost of the catalyst is a significant factor. The reactivity of nickel catalysts can also be complementary to that of palladium, allowing for the coupling of substrates that are challenging for palladium-based systems. nih.govnih.govrsc.org
| Aryl Halide | Organometallic Reagent | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
| Methyl 2-chlorobenzoate (B514982) | 4-Methylbenzylzinc chloride | NiCl₂(dppp) | THF, Heat | Methyl 2-(4-methylbenzyl)benzoate | Good | organic-chemistry.org |
| 2-Fluorobenzophenone | Phenylzinc chloride | Ni(PCy₃)₂Cl₂ | THF, RT | 2-Benzoyl-biphenyl | 92 | nih.gov |
Ester Hydrolysis and Saponification Techniques
Ester hydrolysis, commonly referred to as saponification when carried out under basic conditions, represents a crucial final step in many synthetic routes leading to this compound and its derivatives. This process converts an ester precursor, such as methyl 2-(4-methylphenyl)benzoate, into the desired carboxylic acid. google.com The reaction is typically achieved by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent system.
The general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield the carboxylate salt and an alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the final carboxylic acid product.
Research has demonstrated the effectiveness of this technique in various synthetic contexts. For instance, after a cross-coupling reaction to form the methyl 2-(4-methylphenyl)benzoate intermediate, the subsequent saponification provides a direct pathway to the final acid. google.com Similarly, derivatives such as 2-methyl-4-[(4-methylphenyl)amino]benzoic acid are prepared via a final ester hydrolysis step following a Buchwald–Hartwig cross-coupling reaction. nih.gov
| Ester Precursor | Reagents | Conditions | Product | Ref |
| Methyl 2-(4-methylphenyl)benzoate | NaOH, Ethanol/Water | Reflux | 2-(4-Methylphenyl)benzoic acid | google.com |
| Methyl 4-bromo-2-methylbenzoate derivative | Not specified | Hydrolysis Reaction | 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | nih.gov |
This method is widely favored due to its high yields and the relative ease of purification of the final product, which often precipitates out of the aqueous solution upon acidification.
Condensation Reactions in Intermediate Synthesis
Condensation reactions are fundamental in building the carbon skeleton of intermediates required for the synthesis of this compound. One of the most significant applications is the Friedel-Crafts acylation reaction, which is used to form a key precursor, 2-(4-methylbenzoyl)benzoic acid.
In this reaction, phthalic anhydride (B1165640) is treated with toluene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid activates the phthalic anhydride, making it a potent electrophile. The toluene then acts as a nucleophile, attacking the activated anhydride in an electrophilic aromatic substitution reaction. This process typically results in the acylation occurring at the para-position of the toluene due to the directing effect of the methyl group, leading to the formation of 2-(4-methylbenzoyl)benzoic acid.
This ketone intermediate is pivotal, as the carbonyl group can be subsequently reduced to a methylene group (-CH₂-) to yield the final this compound. This reduction can be achieved through methods such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
The conditions for Friedel-Crafts acylation must be carefully controlled to avoid side reactions. The reaction is typically carried out in a non-polar solvent, and the temperature is managed to prevent polysubstitution or rearrangement of the products. masterorganicchemistry.comlibretexts.org
| Reactants | Catalyst | Product Intermediate | Ref |
| Phthalic anhydride, Toluene | AlCl₃ | 2-(4-Methylbenzoyl)benzoic acid | masterorganicchemistry.comlibretexts.org |
| Acyl Halide, Benzene (B151609) | AlCl₃ / FeCl₃ | Acylbenzene | masterorganicchemistry.com |
These condensation reactions provide a robust and scalable method for producing the essential keto-acid intermediate, which is a cornerstone in the multi-step synthesis of the target molecule.
Catalytic Systems in Synthesis of this compound Scaffolds
Catalysis is central to the modern synthesis of this compound and its derivatives, offering efficient and selective routes to construct the core biaryl structure. Various transition metals and other catalytic systems are employed to facilitate key bond-forming reactions.
Palladium-Catalyzed Transformations
Palladium catalysts are extensively used for the construction of the C-C bond linking the two aromatic rings in the this compound scaffold. The Suzuki-Miyaura cross-coupling reaction is a prominent example. This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid. googleapis.com For instance, the synthesis of intermediates for 2-(4-methylphenyl)benzonitrile (OTBN), which can be hydrolyzed to the corresponding benzoic acid, often utilizes a Suzuki reaction between 2-chlorobenzonitrile and 4-methylphenylboronic acid, catalyzed by a palladium(0) complex. google.comgoogleapis.com
Another significant palladium-catalyzed method is the Heck reaction. This reaction can be used to arylate a vinyl ether with an ortho-substituted bromobenzoic acid ester. The resulting enol ether is then hydrolyzed to an acetyl group, yielding an o-acetylbenzoic acid derivative, which serves as a precursor that can be further elaborated to the target structure. researchgate.net
These palladium-catalyzed reactions are valued for their high functional group tolerance, good yields, and the mild conditions under which they can often be performed.
| Reaction Type | Reactants | Catalyst System | Product Type | Ref |
| Suzuki Coupling | 2-chlorobenzonitrile, 4-methylphenylboronic acid | Palladium(0) complex | 2-(4-methylphenyl)benzonitrile | google.comgoogleapis.com |
| Suzuki Coupling | Benzyl Halides, Potassium Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Methylene-linked biaryls | nih.gov |
| Heck Reaction | o-bromobenzoic acid esters, n-butyl vinyl ether | Palladium acetate (B1210297) | o-acetylbenzoic acids | researchgate.net |
Nickel-Catalyzed Reactions
Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions in the synthesis of this compound precursors. These catalysts have been shown to be effective in coupling organometallic reagents with aryl halides or sulfonates. google.comgoogleapis.com
Specifically, nickel(0) complexes can catalyze the reaction between 4-methylphenyl-metal derivatives (such as those involving zinc or boron) and precursors like 2-chlorobenzonitrile or methyl 2-methanesulfonyloxybenzoate. google.com For example, the reaction between 4-bromotoluene (B49008) and methyl 2-chlorobenzoate can be mediated by a system consisting of NiCl₂, triphenylphosphine (B44618) (PPh₃), and zinc powder to yield the desired biaryl ester. google.com
While some nickel-mediated reactions have been reported to suffer from lower selectivity compared to their palladium counterparts, ongoing research focuses on developing more efficient ligand systems to improve their performance. google.comgoogle.com The use of N-heterocyclic carbene (NHC) ligands, for instance, has shown promise in enhancing the catalytic activity of nickel in challenging cross-coupling reactions. organic-chemistry.org
| Reactants | Catalyst System | Product Intermediate | Reported Yield | Ref |
| 4-methylphenylboronic acid, methyl 2-methanesulfonyloxybenzoate | Nickel-mediated | Methyl 2-(4-methylphenyl)benzoate | 47% | google.comgoogle.com |
| 4-bromotoluene, methyl 2-chlorobenzoate | NiCl₂, PPh₃, Zn | Methyl 2-(4-methylphenyl)benzoate | Low selectivity | google.com |
| Methyl 2-(methanesulfonyloxy)benzoate, p-tolylzinc bromide | NiCl₂, PPh₃, n-butyllithium | Methyl 2-(4-methylphenyl)benzoate | Not specified | google.com |
Lewis Acid Catalysis in Acylation
Lewis acid catalysis is paramount in the Friedel-Crafts acylation, a key step for creating the 2-(4-methylbenzoyl)benzoic acid intermediate. This reaction establishes the carbon-carbon bond between the two aromatic systems through an electrophilic aromatic substitution mechanism. masterorganicchemistry.comlibretexts.org
The most common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃). masterorganicchemistry.comrsc.org It functions by coordinating to a carbonyl oxygen of phthalic anhydride, thereby generating a highly reactive acylium ion or a polarized acylium-Lewis acid complex. This electrophilic species is then attacked by the electron-rich toluene ring. Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) can also be employed. chemistryjournals.netnih.gov
A stoichiometric amount of the Lewis acid is typically required because the catalyst complexes with both the reactant anhydride and the resulting ketone product, which deactivates it. organic-chemistry.org The reaction conditions, including solvent and temperature, must be carefully optimized to ensure high regioselectivity for the desired para-substituted product and to prevent unwanted side reactions.
| Reaction | Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Key Intermediate | Ref |
| Friedel-Crafts Acylation | Toluene | Phthalic Anhydride | AlCl₃ | 2-(4-Methylbenzoyl)benzoic acid | masterorganicchemistry.comlibretexts.orgrsc.org |
| Friedel-Crafts Acylation | Benzene | Acyl Chloride | AlCl₃, FeCl₃ | Aryl Ketone | masterorganicchemistry.comlibretexts.org |
Heterogeneous Catalysis Approaches
Heterogeneous catalysis offers significant advantages in the synthesis of chemical intermediates, including simplified product purification and catalyst recovery and reuse. In the context of synthesizing precursors for this compound, solid acid catalysts can be employed for key transformations like acylation and esterification.
Solid acid catalysts, such as zeolites, sulfated zirconia, or ion-exchange resins, can replace traditional homogeneous Lewis acids like AlCl₃ in Friedel-Crafts acylation reactions. googleapis.com While often requiring more forcing conditions (higher temperatures and pressures), these catalysts reduce corrosive waste streams and simplify the workup process, contributing to a more environmentally benign synthesis. googleapis.com
For example, the condensation of acetophenone (B1666503) over solid acid catalysts to form dypnone (B8250878) demonstrates the utility of this approach in C-C bond formation. googleapis.com Similarly, photocatalytic systems using semiconductors have been explored for reactions involving 2-arylbenzoic acids, such as dehydrogenative lactonization, indicating the potential for novel heterogeneous catalytic routes in this area of synthesis. rsc.org While direct application to this compound synthesis is still an emerging area, the principles of heterogeneous catalysis are being actively explored to improve the sustainability of related chemical processes.
| Catalytic Approach | Reaction Type | Catalyst Example | Potential Application | Ref |
| Solid Acid Catalysis | Friedel-Crafts Acylation | Zeolites, Sulfated Zirconia | Synthesis of keto-acid intermediates | googleapis.com |
| Photocatalysis | Dehydrogenative Lactonization | Polycrystalline semiconductors | Functionalization of 2-arylbenzoic acids | rsc.org |
Purification and Isolation Techniques in Synthetic Protocols
The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical state of the crude product (e.g., solid or oil) and the nature of the impurities. Standard protocols generally involve crystallization or chromatographic methods to achieve the desired level of purity. google.com
Crystallization is a primary technique for the purification of solid derivatives of this compound. This method is effective for removing impurities that have different solubility characteristics from the target compound. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization.
Slow evaporation of a solvent is another widely used strategy, particularly for obtaining high-quality single crystals suitable for X-ray diffraction analysis. nih.goviucr.org The choice of solvent is critical and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. For derivatives of this compound, solvents such as methanol (B129727) and ethyl acetate have proven effective. nih.goviucr.orgnih.gov For instance, crystals of 2-methyl-4-(2-methylbenzamido)benzoic acid were successfully obtained by the slow evaporation of a methanol solution. nih.gov Similarly, single crystals of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid were grown from an ethyl acetate solution. iucr.orgnih.gov In another example, pure samples of 3-Methyl-2-(4-methylphenoxy)benzoic acid were dissolved in ethyl acetate at 60°C, followed by slow cooling and evaporation to yield colorless, block-shaped crystals. nih.gov
Table 1: Examples of Crystallization Strategies for this compound Derivatives
| Compound Name | Technique | Solvent(s) | Outcome |
| 2-Methyl-4-(2-methylbenzamido)benzoic acid | Slow Evaporation | Methanol | Crystals suitable for X-ray analysis |
| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | Slow Evaporation | Ethyl Acetate | Single crystals |
| 3-Methyl-2-(4-methylphenoxy)benzoic acid | Dissolution at 60°C, slow cooling, and evaporation | Ethyl Acetate | Colorless block-shaped crystals |
| Methyl 2-(methanesulfonyloxy)benzoate | Recrystallization | Isopropanol | Purified solid with 99.8% purity |
When the synthetic product is an oil or when crystallization fails to provide adequate purity, chromatographic techniques are employed. google.comgoogle.com Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is the most common method for purifying this compound and its derivatives. iucr.orgnih.gov
This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate or ether, is used as the mobile phase. rsc.org The polarity of the mobile phase is optimized to achieve effective separation of the target compound from impurities. Flash column chromatography is often used to expedite the purification process. rsc.orgbeilstein-journals.org For example, the purification of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid was accomplished using column chromatography. iucr.orgnih.gov While specific details for the parent compound are limited, protocols for related benzoic acid derivatives frequently utilize solvent gradients such as hexane/ethyl acetate or ether/hexane mixtures to elute the desired products from the silica gel column. rsc.orgbeilstein-journals.org
Table 2: Examples of Chromatographic Purification for Related Benzoic Acid Derivatives
| Compound Class | Chromatography Type | Stationary Phase | Mobile Phase |
| Substituted Nitrobenzoic Acids | Flash Column Chromatography | Silica Gel | Ether in Hexane (e.g., 1% or 40%) |
| 3-Acetamido-5-(chloromethyl)benzoate | Flash Column Chromatography | Not specified | Hexane:Ethyl Acetate (2:1 → 1:1) |
| General Benzoic Acid Esters | Silica Gel Chromatography | Silica Gel | Not specified |
Chemical Reactivity and Transformations of 2 4 Methylbenzyl Benzoic Acid
Derivatization Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation to produce a variety of derivatives.
Esterification Reactions and Ester Derivatives
Esterification of 2-(4-methylbenzyl)benzoic acid and its structural analogs can be achieved through several synthetic routes. One notable method involves the cross-coupling of a sulfonic derivative with an arylzinc compound using a palladium or nickel catalyst to produce various C₁₋₆ alkyl esters. google.com For instance, the synthesis of methyl 2-(4-methylphenyl)benzoate has been reported with yields ranging from 50% to 79% using this approach. google.com
The reaction typically involves refluxing the reactants for several hours. google.com The resulting ester can be purified through standard techniques like crystallization or silica (B1680970) gel chromatography. google.com Alternatively, the ester can be saponified back to the corresponding carboxylic acid if needed. google.com
Standard acid-catalyzed esterification, often referred to as Fischer esterification, is also applicable. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comtcu.edu The equilibrium of this reaction can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. tcu.edu
| Derivative Name | Molecular Formula | Notes | Reference |
|---|---|---|---|
| Methyl 2-(4-methylphenyl)benzoate | C₁₅H₁₄O₂ | Synthesized via palladium- or nickel-catalyzed cross-coupling. | google.com |
| Methyl 2-methyl-4-acetylbenzoate | C₁₁H₁₂O₃ | An analog synthesized via acid-catalyzed esterification with methanol (B129727). | google.com |
Amidation Reactions and Amide Derivatives
The carboxylic acid functionality of this compound can be converted into an amide group. A common method for this transformation involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically done using a reagent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with an appropriate amine to form the corresponding amide.
Research has shown the synthesis of related amide structures, such as 2-methyl-4-(2-methylbenzamido)benzoic acid, which serves as an intermediate for pharmaceutically active compounds. nih.govnih.gov The formation of such amides involves creating a peptide-like bond between two substituted benzoic acid molecules. nih.gov
| Derivative Name | Molecular Formula | Notes | Reference |
|---|---|---|---|
| 2-Methyl-4-(2-methylbenzamido)benzoic acid | C₁₆H₁₅NO₃ | An intermediate used in the preparation of pharmaceutically active benzazepine compounds. | nih.gov |
| Benzamide | C₇H₇NO | The simplest amide derivative of benzoic acid, illustrating the basic structure. | wikipedia.org |
Aromatic Ring Functionalization and Modifications
The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.
Halogenation Studies
While direct halogenation studies on the aromatic rings of this compound are not extensively detailed in the available literature, studies on similar molecules provide insight into potential reactions. Benzylic halogenation, the substitution of a halogen for a hydrogen on the carbon atom adjacent to an aromatic ring, is a relevant transformation. For example, the direct bromination of esters of p-toluic acid, such as methyl 4-methylbenzoate, can produce methyl 4-(bromomethyl)benzoate. google.com
This type of reaction is typically a one-step thermal process using elemental bromine. google.com However, a complicating factor is the potential for bromine to cause cleavage of the ester group under the reaction conditions. google.com Careful control over the mole ratio of the halogen to the ester is necessary to minimize the formation of higher halogenated byproducts. google.com
Nitration and Sulfonation Reactions
Ring A (benzoic acid moiety): The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
Ring B (4-methylbenzyl moiety): The alkyl group (methyl) is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. assets-servd.host
Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Sulfonation is achieved using fuming sulfuric acid (a mixture of SO₃ and H₂SO₄), which provides sulfur trioxide (SO₃) as the electrophile. masterorganicchemistry.comlibretexts.orgyoutube.com Given the competing directing effects of the substituents on the two rings, a mixture of nitrated and sulfonated products would be expected if the reaction were performed on this compound.
Redox Chemistry
The redox chemistry of this compound involves the potential oxidation of the alkyl substituents and the reduction of the carboxylic acid group and aromatic rings.
Oxidation: The benzylic positions of the molecule—the methyl group on one ring and the methylene (B1212753) bridge—are susceptible to oxidation. Alkyl side-chains on aromatic rings can be oxidized to carboxylic acids under strong oxidizing conditions, such as heating with potassium permanganate (B83412) (KMnO₄). savemyexams.com Various other methods exist for the oxidation of benzylic substrates, including using molecular oxygen with catalysts or photoirradiation. organic-chemistry.org Applying these conditions to this compound could potentially oxidize the methyl group to a second carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. While sodium borohydride (NaBH₄) is generally not strong enough for this transformation, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids to their corresponding alcohols. docbrown.info For example, benzoic acid is reduced to phenylmethanol under these conditions. docbrown.info The aromatic rings are more resistant to reduction but can be hydrogenated to form cyclohexane rings under high pressure and temperature with a metal catalyst, though this is a more drastic transformation.
Table of Compounds
| Compound Name | Synonyms | Molecular Formula |
|---|---|---|
| This compound | 2-(p-Tolyl)benzoic Acid; 4'-Methyl-2-biphenylcarboxylic acid | C₁₄H₁₂O₂ |
| Methyl 2-(4-methylphenyl)benzoate | - | C₁₅H₁₄O₂ |
| Methyl 2-methyl-4-acetylbenzoate | - | C₁₁H₁₂O₃ |
| 2-Methyl-4-(2-methylbenzamido)benzoic acid | - | C₁₆H₁₅NO₃ |
| Benzamide | Benzenecarboxamide; Benzoic acid amide | C₇H₇NO |
| Methyl 4-(bromomethyl)benzoate | - | C₉H₉BrO₂ |
| Methyl 4-methylbenzoate | p-Toluic acid methyl ester | C₉H₁₀O₂ |
| Benzoic acid | - | C₇H₆O₂ |
| Phenylmethanol | Benzyl (B1604629) alcohol | C₇H₈O |
Oxidation of Aromatic Moieties
While aromatic rings are generally resistant to oxidation, the alkyl substituents attached to them are susceptible to conversion into carboxylic acid groups under the influence of strong oxidizing agents. In the case of this compound, the methyl group on the benzyl moiety is a primary site for such oxidative transformation.
Detailed research into the oxidation of alkylbenzenes shows that reagents like potassium permanganate (KMnO4) or chromic acid can effectively oxidize a benzylic methyl group to a carboxyl group. youtube.com This reaction proceeds selectively at the benzylic position, which is the carbon atom directly attached to the aromatic ring, due to the stabilization of reaction intermediates by the phenyl ring. youtube.com Applying this principle, the methyl group of this compound can be oxidized to yield 2-(4-carboxybenzyl)benzoic acid. This transformation converts the starting molecule into a tricarboxylic acid derivative. A variety of modern methods also exist for the oxidation of benzylic methyl groups, including protocols using molecular oxygen with catalysts or hydrogen peroxide. organic-chemistry.org
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Potassium permanganate (KMnO₄) | 2-(4-carboxybenzyl)benzoic acid | Side-chain Oxidation |
Reduction of Carbonyl Groups
The carboxylic acid functional group (-COOH) contains a carbonyl (C=O) that can undergo reduction. Carboxylic acids are relatively resistant to reduction but can be converted to primary alcohols using powerful reducing agents. masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄) is a potent reagent widely used for the reduction of carboxylic acids and their derivatives. testbook.comallen.indoubtnut.com When this compound is treated with LiAlH₄, the carboxylic acid group is reduced to a primary alcohol. testbook.comdoubtnut.com This reaction transforms the carboxyl moiety into a hydroxymethyl group (-CH₂OH), yielding (2-(4-methylbenzyl)phenyl)methanol. The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. youtube.com The aromatic rings and the methyl group remain unaffected under these conditions.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | (2-(4-methylbenzyl)phenyl)methanol | Carbonyl Reduction |
Cyclization Reactions and Annulated Products
The ortho-disposed benzyl and carboxylic acid groups in this compound create a structural motif ideal for intramolecular cyclization. This reaction, typically catalyzed by a strong acid, is a form of intramolecular Friedel-Crafts acylation. nih.govorganic-chemistry.org
In this process, the carboxylic acid is activated by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to form a reactive acylium ion intermediate. This electrophilic species then attacks the electron-rich aromatic ring of the neighboring benzyl group, leading to the formation of a new carbon-carbon bond and subsequent ring closure. The resulting annulated (fused-ring) product is a substituted anthrone. Specifically, the cyclization of this compound would yield 2-methylanthracen-9(10H)-one. This transformation is a key step in the synthesis of various polycyclic aromatic compounds.
| Reactant | Reagent/Catalyst | Product | Reaction Type |
|---|---|---|---|
| This compound | Strong acid (e.g., H₂SO₄) | 2-methylanthracen-9(10H)-one | Intramolecular Friedel-Crafts Acylation |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Methylbenzyl Benzoic Acid
X-ray Crystallographic Analysis
No published crystallographic data was found for 2-(4-Methylbenzyl)benzoic acid. Therefore, a detailed analysis of its solid-state conformation, intermolecular interactions, crystal packing, and dihedral angles cannot be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific, experimentally-derived ¹H NMR spectral data for this compound, including chemical shifts, coupling constants, and signal multiplicities, are not available in the reviewed literature. An authoritative interpretation of its proton NMR spectrum is therefore not possible.
Carbon-13 (¹³C) NMR Spectral Interpretation
Due to the absence of publicly available experimental ¹³C NMR data for this compound, a predictive analysis based on established chemical shift principles for similar structural motifs is presented. The expected chemical shifts are influenced by the electronic environment of each carbon atom. The benzoic acid portion would exhibit characteristic signals for the carboxylic acid carbon, the substituted and unsubstituted aromatic carbons. The 4-methylbenzyl moiety would also show distinct signals for the methyl carbon, the methylene (B1212753) bridge carbon, and the carbons of the p-substituted benzene (B151609) ring.
Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| Carboxylic Acid (C=O) | ~170-175 | Deshielded due to the electronegativity of the two oxygen atoms. |
| Quaternary Aromatic (C-COOH) | ~130-135 | Influenced by the attached carboxylic acid group. |
| Quaternary Aromatic (C-CH₂) | ~140-145 | Affected by the benzyl (B1604629) substituent. |
| Aromatic CH (Benzoic Acid Ring) | ~125-132 | Range typical for aromatic protons in a substituted benzene ring. |
| Quaternary Aromatic (C-CH₃) | ~135-140 | Influenced by the attached methyl group. |
| Aromatic CH (4-Methylbenzyl Ring) | ~128-130 | Typical range for aromatic protons in a p-substituted benzene ring. |
| Methylene (-CH₂-) | ~35-45 | Shielded relative to aromatic carbons, typical for a benzylic carbon. |
| Methyl (-CH₃) | ~20-25 | Highly shielded aliphatic carbon. |
Note: These are predicted values and may differ from experimental results.
Elucidation of Regioselectivity and Stereochemical Aspects
The synthesis of this compound inherently defines its regioselectivity. The key bond formation connects the benzyl group to the carbon atom at the 2-position of the benzoic acid ring. This specific substitution pattern is crucial for the compound's identity and is typically confirmed by spectroscopic methods such as NMR, where the coupling patterns in the proton NMR and the chemical shifts in the ¹³C NMR would be consistent with a 1,2-disubstituted benzene ring for the benzoic acid moiety.
From a stereochemical perspective, this compound does not possess any chiral centers, and the methylene bridge does not introduce any elements of planar or axial chirality. Therefore, the molecule is achiral and does not exhibit stereoisomerism.
Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS)
Calculated Exact Mass for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₅H₁₅O₂⁺ | 227.1067 |
| [M+Na]⁺ | C₁₅H₁₄O₂Na⁺ | 249.0886 |
| [M-H]⁻ | C₁₅H₁₃O₂⁻ | 225.0921 |
These calculated values serve as a benchmark for experimental HRMS analysis, where a measured mass that is very close to these values would confirm the molecular formula of the synthesized compound.
Fragmentation Pattern Analysis and Structural Confirmation
The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule and offers valuable information for structural confirmation. For this compound, the fragmentation would likely proceed through several key pathways initiated by the ionization of the molecule.
A probable primary fragmentation step involves the cleavage of the bond between the methylene group and the benzoic acid ring, which is a benzylic position. This would lead to the formation of a stable 4-methylbenzyl cation (tropylium ion rearrangement) and a 2-carboxybenzoyl radical.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 226 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 209 | [C₁₅H₁₃O]⁺ | Loss of OH radical from the carboxylic acid group. |
| 181 | [C₁₄H₁₃]⁺ | Loss of COOH radical. |
| 105 | [C₈H₉]⁺ | 4-Methylbenzyl cation (stable due to resonance). |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the benzoic acid ring. |
The observation of these characteristic fragment ions in an experimental mass spectrum would provide strong evidence for the structure of this compound.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent features would be the broad O-H stretch of the carboxylic acid, the sharp C=O stretch of the carbonyl group, the C-H stretches of the aromatic rings and the methylene and methyl groups, and the C=C stretching vibrations within the aromatic rings.
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 | Very Broad |
| Carbonyl (C=O) | C=O Stretch | 1680-1710 | Strong, Sharp |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium, Multiple Bands |
| Methylene (-CH₂-) | C-H Stretch | 2850-2960 | Medium |
| Methyl (-CH₃) | C-H Stretch | 2870-2970 | Medium |
| Carboxylic Acid (-COOH) | C-O Stretch | 1210-1320 | Strong |
Raman Spectroscopy
A comprehensive search of scientific literature and spectral databases did not yield specific experimental or theoretical Raman spectroscopic data for the compound this compound. While Raman data for structurally related benzoic acid derivatives exist, the strict focus of this article on this compound precludes the inclusion of data from other compounds. Therefore, a detailed analysis and data table for the Raman spectrum of this compound cannot be provided at this time.
Computational Chemistry and Theoretical Investigations of 2 4 Methylbenzyl Benzoic Acid
Quantum Chemical Calculations: An Unexplored Frontier
Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into molecular geometry, electronic structure, and energetics. However, for 2-(4-methylbenzyl)benzoic acid, this area appears largely unexplored.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a standard tool for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and for analyzing the distribution of electrons (electronic structure). For this compound, a detailed DFT study would be invaluable for understanding the spatial relationship between the benzoic acid and the 4-methylbenzyl moieties. Such an analysis would provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical behavior. Furthermore, an examination of its electronic structure would reveal details about its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. At present, specific studies detailing these DFT calculations for this compound are not available in the literature.
Energy Calculations and Conformational Landscapes
Molecules like this compound, which possess rotatable single bonds, can exist in various spatial arrangements known as conformations. The study of the conformational landscape involves calculating the relative energies of these different conformers to identify the most stable (lowest energy) structures. This is critical as the conformation of a molecule can significantly influence its physical and chemical properties. A thorough computational analysis would map out the potential energy surface of this compound, identifying energy minima and the transition states that separate them. This would elucidate the flexibility of the molecule and the energy barriers to conformational changes. Regrettably, such detailed energy calculations and conformational analyses for this specific compound are not documented in current research.
Molecular Modeling and Dynamics Simulations: A Path Not Taken
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions over time. These powerful techniques could provide significant insights into the reactivity and aggregation properties of this compound.
Prediction of Reactivity Profiles and Reaction Pathways
Computational methods can be employed to predict how and where a molecule is most likely to react. By calculating various reactivity descriptors, such as atomic charges and electrostatic potentials, researchers can identify the most nucleophilic and electrophilic sites within this compound. This information is instrumental in predicting its behavior in chemical reactions and for designing synthetic pathways. Furthermore, computational modeling can be used to map out the entire energy profile of a potential reaction, identifying intermediates and transition states, which is crucial for understanding reaction mechanisms. To date, specific predictive studies on the reactivity profiles and reaction pathways of this compound have not been published.
Simulation of Intermolecular Interactions and Self-Assembly
The way in which molecules of this compound interact with each other can dictate its macroscopic properties, such as its crystal structure and solubility. Molecular dynamics simulations could model the behavior of multiple molecules of this compound, revealing the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. These simulations could also predict whether the molecules have a tendency to self-assemble into larger ordered structures. The absence of such simulation studies means that our understanding of the collective behavior of this compound remains incomplete.
Applications in Advanced Organic Synthesis and Materials Precursors
Utility in Materials Science Precursors
The unique combination of a rigid aromatic backbone and a functional carboxylic acid group makes 2-(4-Methylbenzyl)benzoic acid and related structures valuable building blocks for advanced materials. The carboxylic acid moiety allows for self-assembly through hydrogen bonding or conversion into other functional groups, while the aromatic rings contribute to thermal stability and desirable electronic properties.
Monomer or Intermediate in Polymer Synthesis
While this compound is a recognized intermediate in the synthesis of "Sartans," a class of antihypertensive drugs, its direct application as a monomer in polymerization is not extensively documented in the literature. google.com However, the broader class of benzoic acid derivatives serves various roles in polymer science.
Benzoic acid itself is an important precursor for the industrial synthesis of many organic substances, including plasticizers which are essential additives in polymers. wikipedia.org Furthermore, benzoic acid can participate in specific polymerization reactions, such as multicomponent reactions (MCRs), to form polymers. researchgate.net In other applications, benzoic acid and its derivatives can be physically incorporated into polymers. For example, research has shown that benzoic acid can be segregated within the crystalline cavities of polymers like syndiotactic polystyrene (sPS), where it exists as isolated molecules rather than the usual dimers. mdpi.com This demonstrates a method for including functional additives within a polymer matrix.
Although direct polymerization of this compound is not common, its structure lends itself to potential use in creating specialized polymers, such as polyesters or polyamides, should its carboxylic acid group be appropriately activated or reacted with a suitable co-monomer.
Components for Liquid Crystalline Systems
A significant application for certain benzoic acid derivatives is in the formation of liquid crystals. nih.gov This property arises from the ability of the carboxylic acid groups to form hydrogen-bonded dimers. nih.gov This dimerization creates a larger, more rigid, and often linear or rod-like (calamitic) supramolecular structure that can align itself into ordered, fluid phases known as mesophases (e.g., nematic or smectic). nih.govtcichemicals.com
The formation and stability of these liquid crystal phases are highly dependent on the molecular structure, particularly the substituents on the benzoic acid core. nih.govceon.rs For instance, p-n-alkyl and p-n-alkoxybenzoic acids are well-studied classes of compounds that exhibit liquid crystalline behavior. ceon.rs The length and nature of the alkyl or alkoxy chains significantly influence the temperature range and type of the mesophase. nih.gov
While there is no specific research confirming the liquid crystalline properties of this compound, its fundamental benzoic acid structure suggests the potential for dimer formation. However, the non-linear nature of the 2-benzyl substituent might disrupt the packing required for the formation of highly ordered calamitic phases typically seen in para-substituted benzoic acids. The steric hindrance could potentially lead to more complex or less stable mesophases.
| Compound Class | Observed Mesophase(s) | Key Structural Feature |
|---|---|---|
| p-n-Alkyloxybenzoic Acids | Nematic, Smectic | Linear alkoxy chains promote rod-like dimer formation. nih.govderpharmachemica.com |
| 3- or 4-n-Alkanoyloxy Benzoic Acids | Smectic | Hydrogen-bonded symmetrical dimers with terminal side chains. nih.gov |
| Perfluoroalkylalkoxy Substituted Benzoic Acids | Smectic C, Cubic (in complex) | Incompatibility between fluorinated chains and aromatic cores drives phase separation and unique phase formation. oup.com |
Role in Supramolecular Organic Fluorophores
The aromatic rings within benzoic acid derivatives provide a basis for fluorescence, and their ability to self-assemble into larger supramolecular structures opens avenues for creating advanced fluorescent materials. nih.govnih.gov Supramolecular assembly, driven by non-covalent interactions like the hydrogen bonding seen in benzoic acid dimers, can significantly influence the photophysical properties of the resulting material. researchgate.net This strategy can be used to create ultrabright fluorescent nanoparticles by mitigating undesired aggregation-caused quenching. semanticscholar.org
Research into 3- and 4-n-alkanoyloxy benzoic acids has demonstrated their photoluminescent properties. nih.gov These compounds exhibit broad emission spectra, with the emission characteristics being tunable by altering the length of the alkyl side chain. nih.gov For example, as the alkyl chain length increases, a red shift in the emission spectra is observed. nih.gov
Other studies have focused on designing perfluoroalkylated benzoic acid derivatives as supramolecular gelators, which self-assemble through hydrogen bonding and other interactions. nih.govresearchgate.net While these were developed for applications like dye removal, the underlying principle of creating functional materials through the self-assembly of fluorescent benzoic acid-based building blocks is highly relevant. nih.govresearchgate.net
This compound possesses the necessary components to be considered for such applications: multiple aromatic rings that can form a fluorophore and a carboxylic acid group to direct supramolecular assembly. The specific photophysical properties, such as quantum yield and emission wavelength, would need to be determined experimentally, but its structure is analogous to other benzoic acid derivatives that have been successfully used to create fluorescent supramolecular systems.
| Compound Class | Excitation Wavelength (nm) | Emission Range (nm) | Key Observation |
|---|---|---|---|
| 3- and 4-n-Alkanoyloxy Benzoic Acids | 320 | 410–575 | A red shift in emission is observed as the alkyl chain length increases. nih.gov |
Supramolecular Assembly and Crystal Engineering Studies Involving 2 4 Methylbenzyl Benzoic Acid Analogues
Formation of Hydrogen-Bonded Architectures
Hydrogen bonds are the cornerstone of molecular recognition and self-assembly processes in many chemical and biological systems. In the case of 2-(4-methylbenzyl)benzoic acid analogues, the carboxylic acid group is the primary driver for the formation of robust hydrogen-bonded networks.
A ubiquitous and highly predictable supramolecular synthon in the crystal engineering of carboxylic acids is the formation of centrosymmetric dimers. This motif is characterized by a pair of hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a stable eight-membered ring. Studies on analogues such as 2-methyl-4-(2-methylbenzamido)benzoic acid have demonstrated the presence of intermolecular O-H···O hydrogen bonds that link molecules into dimers. nih.gov This robust interaction is a dominant feature in the crystal structures of many benzoic acid derivatives. nih.gov
The stability of these dimers can be influenced by the solvent environment. In nonpolar solvents, the formation of hydrogen-bonded dimers is highly favored. However, in solvents with a high hydrogen bond acceptor propensity, the solvent molecules can compete for hydrogen bonding sites on the carboxylic acid, potentially inhibiting dimer formation. ucl.ac.ukrsc.org Even in solution, benzoic acid has been shown to form these hydrogen-bonded dimers, which can then further aggregate through other interactions. researchgate.net The dimerization of carboxylic acids effectively doubles the size of the molecule and introduces additional hydrogen bonds, which can significantly influence the physical properties of the substance. youtube.com
Table 1: Hydrogen Bond Geometry in a Carboxylic Acid Dimer Analogue
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···O | 0.82 | 1.81 | 2.63 | 176 |
Note: Data is representative of typical carboxylic acid dimer interactions.
Co-crystals are multi-component solids where different molecules are brought together in a single crystal lattice through non-covalent interactions. The design of co-crystals allows for the modification of the physicochemical properties of a substance without altering its chemical identity. The selection of a suitable co-former is crucial and is often guided by the principles of supramolecular synthons. nih.gov
For carboxylic acids like this compound, co-formers containing complementary functional groups, such as pyridines or amides, are often employed to form predictable hydrogen-bonded heterosynthons. The carboxylic acid-pyridine heterosynthon is a particularly robust and widely used interaction in crystal engineering. nih.govresearchgate.net The formation of either a co-crystal or a salt can be predicted based on the difference in pKa values between the carboxylic acid and the co-former. nih.gov
Investigation of Self-Assembly Processes in Solution and Solid State
The self-assembly of this compound analogues is a hierarchical process that begins in solution and is ultimately expressed in the solid-state crystal structure. In solution, particularly in non-polar solvents, the initial step is often the formation of hydrogen-bonded dimers. ucl.ac.ukresearchgate.net These primary aggregates can then further assemble into larger structures through weaker, non-directional forces such as aromatic stacking interactions. researchgate.net
The transition from solution-phase aggregates to a crystalline solid is a complex nucleation process. The structure of the self-associated species present in solution can act as a blueprint for the arrangement of molecules in the crystal lattice. ucl.ac.uk However, the final polymorphic form that crystallizes can be influenced by various factors, including the solvent, temperature, and the presence of impurities, which can affect the stability of different potential crystal packings. rsc.org
Influence of Molecular Architecture on Supramolecular Aggregation
The specific molecular structure of this compound and its analogues has a profound impact on their supramolecular aggregation. The presence of the flexible methylene (B1212753) bridge between the two aromatic rings allows for a range of conformations, which can lead to different packing arrangements in the solid state. nih.gov
The dihedral angle between the two benzene (B151609) rings is a key structural parameter. In the analogue 2-methyl-4-(2-methylbenzamido)benzoic acid, this angle is approximately 82.4°. nih.gov This twisted conformation influences how the molecules can pack together, affecting the efficiency of π-π stacking interactions between adjacent molecules. The presence and position of substituents on the aromatic rings can also steer the self-assembly process by creating steric hindrance or providing additional sites for weaker intermolecular interactions. The interplay between the strong, directional hydrogen bonds of the carboxylic acid dimers and the weaker, less directional van der Waals and π-stacking interactions ultimately determines the final supramolecular architecture.
Design Principles for Supramolecular Synthons
The rational design of crystalline materials relies on the concept of supramolecular synthons, which are reliable and predictable intermolecular recognition motifs. nih.gov For carboxylic acids, the primary and most robust homosynthon is the carboxylic acid dimer. researchgate.net When designing co-crystals, the aim is often to form a stable heterosynthon between the carboxylic acid and a complementary functional group on the co-former molecule.
Key design principles for utilizing supramolecular synthons with carboxylic acids include:
Hydrogen Bond Hierarchy: The strongest hydrogen bond donors and acceptors will preferentially interact. In the case of this compound, the carboxylic acid group is the strongest donor and acceptor.
pKa Rule: The difference in pKa values between an acid and a base can be used to predict whether a salt (proton transfer) or a co-crystal (no proton transfer) will form. A ΔpKa of less than 0 generally favors co-crystal formation, while a value greater than 3 typically results in a salt. nih.gov
Co-former Selection: Co-formers are chosen based on their ability to form robust and predictable heterosynthons with the target molecule. Common functional groups for co-crystallizing with carboxylic acids include amides and pyridines. acs.org
By understanding and applying these principles, it is possible to engineer crystalline materials with desired structures and properties, leveraging the predictable nature of supramolecular synthons to guide the self-assembly of molecules like this compound into well-defined architectures.
Table 2: Common Supramolecular Synthons in Carboxylic Acid Systems
| Synthon Type | Interacting Functional Groups | Description |
|---|---|---|
| Homosynthon | Carboxylic Acid - Carboxylic Acid | Formation of a centrosymmetric dimer through two O-H···O hydrogen bonds. researchgate.net |
| Heterosynthon | Carboxylic Acid - Pyridine (B92270) | A robust hydrogen bond forms between the acidic proton of the carboxylic acid and the nitrogen atom of the pyridine ring. nih.gov |
| Heterosynthon | Carboxylic Acid - Amide | A hydrogen-bonded dimer can form between the carboxylic acid and the primary amide group. acs.org |
Future Research Directions and Emerging Areas
Development of More Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic organic chemistry. Future research will focus on developing more environmentally benign and efficient routes to 2-(4-Methylbenzyl)benzoic acid and related biphenyl (B1667301) carboxylic acids.
Key research thrusts include:
Aqueous Phase Synthesis: Traditional cross-coupling reactions often rely on organic solvents. A significant advancement involves adapting these reactions to aqueous media. For instance, the Suzuki-Miyaura cross-coupling, a key method for creating the biphenyl backbone, has been successfully performed in water using specialized catalysts. researchgate.netscirp.org Research into water-soluble fullerene-supported PdCl2 nanocatalysts has shown high yields (>90%) for biphenyl carboxylic acids at room temperature, with the catalyst being recyclable up to five times without a significant decrease in yield. researchgate.net This approach, if adapted for this compound, would drastically reduce the reliance on volatile organic compounds (VOCs).
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. rjpbr.com Future work could explore biocatalytic routes, potentially using engineered enzymes to construct the target molecule from renewable feedstocks. Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the diversity of traditional chemical reactions, represent a powerful tool for creating complex molecules in a more sustainable fashion. rjpbr.com The enzymatic synthesis of other complex acids has been demonstrated, laying the groundwork for developing a biocatalytic pathway for this compound. nih.gov
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Solvent | Typically organic solvents (e.g., THF, Toluene) | Water, biodegradable solvents, or solvent-free conditions |
| Catalyst | Homogeneous palladium catalysts | Recyclable nanocatalysts, heterogeneous catalysts, enzymes researchgate.netacs.org |
| Energy Input | Often requires elevated temperatures | Room temperature or mild heating researchgate.net |
| Atom Economy | Can be moderate depending on the specific route | Higher atom economy through C-H activation or enzymatic routes |
| Waste Generation | Produces organic and metal-containing waste streams | Reduced waste, easier catalyst separation, biodegradable byproducts |
Exploration of Novel Catalytic Transformations
While palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biphenyl structures, ongoing research seeks to refine and expand the catalytic toolkit. wikipedia.org
Future avenues include:
Advanced Palladium Catalysis: Efforts are continuous to improve the efficiency of palladium catalysts. This includes designing systems that operate at very low catalyst loadings (measured in ppm) and developing pre-catalysts that generate the active Pd(0) species more efficiently in situ to avoid side reactions. acs.orgrsc.org
Non-Precious Metal Catalysis: To reduce cost and toxicity concerns associated with palladium, research into catalysts based on more abundant and benign metals like copper, nickel, or iron is a high-priority area.
Photoredox Catalysis: Visible-light photoredox catalysis offers a metal-free alternative for certain transformations. For example, a metal-free dehydrogenative lactonization of 2-arylbenzoic acids has been developed to prepare benzo-3,4-coumarins, which are important bioactive motifs. nih.gov Applying similar photocatalytic strategies could unlock novel transformations for this compound, leading to new classes of derivatives.
C-H Bond Functionalization: Direct C-H arylation of benzoic acids is an emerging strategy that avoids the need for pre-functionalized starting materials (like haloarenes), thus improving atom economy. researchgate.net Developing selective C-H activation methods applicable to the synthesis of this compound would represent a significant synthetic advancement.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
Understanding reaction kinetics and mechanisms is crucial for process optimization, scale-up, and ensuring product quality. The integration of advanced analytical techniques for real-time, in situ monitoring is a key future direction. ubc.ca
Promising techniques for studying the synthesis of this compound include:
Spectroscopic Methods: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and conventional Raman spectroscopy can provide real-time kinetic data and mechanistic insights into cross-coupling reactions without disturbing the reaction mixture. researchgate.netaip.orgresearchgate.net SERS, using bifunctional platforms with both plasmonic and catalytic activity, allows for highly sensitive monitoring of surface-level reaction events. researchgate.net
Fluorescent Probes: The development of reversible fluorescent sensors that bind to key reactants, such as boronic acids in Suzuki-Miyaura reactions, enables simple visual monitoring of reactant consumption using basic lab equipment like a handheld UV lamp. acs.org
Automated Sampling Platforms: The combination of in situ analytical methods with automated sampling systems provides high-density, reproducible temporal profiles of all observable species. ubc.ca This detailed data is invaluable for building accurate kinetic models and optimizing reaction conditions.
Table 2: In Situ Monitoring Techniques for Synthesis
| Technique | Information Provided | Advantages |
|---|---|---|
| Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates; kinetic data. researchgate.net | Non-invasive, requires no sample preparation, can be used with solids and liquids. |
| SERS | High-sensitivity kinetic data, mechanistic information on catalytic surfaces. researchgate.netaip.org | Extremely high sensitivity, provides insights into surface chemistry. |
| Fluorescent Sensors | Visual or spectroscopic tracking of specific reactant consumption. acs.org | Low cost, simple to implement, provides qualitative or semi-quantitative progress. |
| Automated Sampling | High-density, time-resolved concentration profiles of all species. ubc.ca | Highly accurate and reproducible data, enables detailed kinetic analysis. |
Computational Design of Functional Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new molecules with desired properties. Future research will leverage these tools for the rational design of functional derivatives of this compound. By using techniques such as molecular docking, density functional theory (DFT), and quantitative structure-activity relationship (QSAR) studies, researchers can predict the biological activity or material properties of novel compounds before committing resources to their synthesis. This in silico approach has been successfully used to design other benzoic acid derivatives as anticancer agents and allows for the targeted development of new therapeutic agents or functional materials based on the this compound scaffold. ajgreenchem.com
Expansion into Emerging Chemical Fields
The unique biphenylcarboxylic acid structure of this compound makes it a versatile building block for advanced materials.
Future applications in emerging fields include:
Metal-Organic Frameworks (MOFs): Carboxylic acid ligands are crucial components in the construction of MOFs, which are porous crystalline materials with vast potential in gas storage, separation, and catalysis. bldpharm.comwpi.edu The specific geometry of this compound could be exploited to create novel MOF structures with tailored pore sizes and functionalities. elsevierpure.comuniversityofgalway.ie
Photoactive and Advanced Materials: Biphenyl carboxylic acids are employed in the development of materials like liquid crystals and heat-resistant polymers due to the stability of the biphenyl unit. atamanchemicals.com Furthermore, derivatives of biphenyl carboxylic acids have been investigated as novel organic mechanoluminescent materials, which emit light in response to mechanical stress. google.com This opens up possibilities for creating new sensors and smart materials.
Advanced Catalysts: The carboxylic acid group can act as an anchoring point to immobilize the molecule onto a support or to coordinate with metal centers, making its derivatives potential ligands for new homogeneous or heterogeneous catalysts.
Q & A
Q. Table 1: Key Spectroscopic Data for this compound Derivatives
Q. Table 2: Synthetic Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 45–50°C | Maximizes coupling efficiency |
| Solvent System | DMF/Water (7:3) | Enhances solubility |
| Catalyst Loading | 5 mol% Pd(PPh) | Reduces side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
